molecular formula C7H13NO4S B2468252 4-Sulfamoylcyclohexane-1-carboxylic acid CAS No. 1934886-10-8

4-Sulfamoylcyclohexane-1-carboxylic acid

Cat. No.: B2468252
CAS No.: 1934886-10-8
M. Wt: 207.24
InChI Key: GFKMTTKAFOHTFF-UHFFFAOYSA-N
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Description

4-Sulfamoylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C7H13NO4S and a molecular weight of 207.25 g/mol . It features both a carboxylic acid (-COOH) and a sulfonamide (-S(=O)(=O)N) functional group attached to a cyclohexane ring, making it a valuable building block in medicinal chemistry and chemical synthesis . The simultaneous presence of these two functional groups suggests potential for diverse research applications. The molecule could be investigated as a precursor for synthesizing more complex pharmaceutical compounds, particularly given the prevalence of sulfonamide moieties in drugs with antibacterial, diuretic, or anticonvulsant activities. Furthermore, its structure aligns with those of metabolites studied in biodegradation pathways of aromatic compounds, indicating potential utility in environmental microbiology research . As a carboxylic acid, this compound is expected to exhibit typical acid properties, including the ability to form salts, esters, and amides . Researchers can leverage the difference in reactivity between the acidic proton of the carboxyl group and the hydrogens of the sulfonamide group for selective derivatization. The cyclohexane ring provides a rigid, aliphatic scaffold that can influence the molecule's overall conformation and physicochemical properties. This product is provided for research purposes only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-sulfamoylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10)(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKMTTKAFOHTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934886-10-8
Record name 4-sulfamoylcyclohexane-1-carboxylic acid
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Synthetic Methodologies and Chemical Transformations of 4 Sulfamoylcyclohexane 1 Carboxylic Acid

Strategic Approaches to Cyclohexane (B81311) Carboxylic Acid Synthesis

The formation of a carboxylic acid group on a cyclohexane ring is a fundamental transformation in organic synthesis. Several established methods can be employed, each with its own advantages and substrate scope. These strategies typically involve the direct introduction of a carboxyl group or the transformation of a pre-existing functional group.

Carboxylation Reactions for Cyclohexane Ring Functionalization

Direct carboxylation of a cyclohexane ring involves the introduction of a -COOH group onto the saturated core. While challenging due to the inert nature of C-H bonds in alkanes, certain methodologies have been developed. One such approach involves the use of radical chemistry. For instance, aryl ketone-catalyzed carboxylation of cyclohexane under UV light has been demonstrated as a method to form cyclohexane carboxylic acid. researchgate.net This process typically involves the generation of a cyclohexyl radical, which then reacts with carbon dioxide.

Another strategy could involve the carboxylation of an organometallic intermediate derived from a halogenated cyclohexane. For example, a Grignard reagent prepared from bromocyclohexane (B57405) can react with carbon dioxide in an electrophilic addition to yield, after acidic workup, cyclohexane carboxylic acid.

Method Reagents Conditions Key Intermediates
Photochemical CarboxylationCyclohexane, CO2, Aryl Ketone (catalyst)UV irradiationCyclohexyl radical
Grignard ReactionBromocyclohexane, Mg, CO2, H3O+Anhydrous ether, then acidic workupCyclohexylmagnesium bromide

Oxidation Pathways to Cyclohexane Carboxylic Acids

Oxidation of substituted cyclohexanes is a more common and often higher-yielding approach to cyclohexane carboxylic acids. The starting materials for these oxidations are typically cyclohexanols, cyclohexanones, or even cyclohexane itself, though the latter often leads to dicarboxylic acids. nih.gov

The oxidation of cyclohexanol (B46403) or cyclohexanone (B45756) to adipic acid (a six-carbon dicarboxylic acid) is a large-scale industrial process that highlights the feasibility of oxidizing the cyclohexane ring. nih.govmdpi.com Milder and more selective oxidizing agents can be employed to yield the monocarboxylic acid. For instance, the oxidation of cyclohexanecarbaldehyde, which can be prepared from other cyclohexane derivatives, to cyclohexanecarboxylic acid can be achieved under aerobic conditions. researchgate.net

Common oxidizing agents for converting a primary alcohol attached to a cyclohexane ring (cyclohexylmethanol) to the corresponding carboxylic acid include potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid).

Starting Material Oxidizing Agent(s) Typical Product Reference
CyclohexaneNitric acid, Air (O2), Co/Mn catalystsAdipic acid nih.gov
CyclohexanoneO2, Alkyl nitrites, Transition metalsAdipic acid nih.gov
CyclohexanecarbaldehydeO2, N-heterocyclic carbene (NHC) catalystCyclohexanecarboxylic acid researchgate.net
CyclohexylmethanolKMnO4 or Jones ReagentCyclohexanecarboxylic acidN/A

Hydrolysis of Precursor Derivatives

The hydrolysis of nitrile-containing precursors is a robust and widely used method for the synthesis of carboxylic acids. libretexts.orgbyjus.com This approach involves the conversion of a cyano group (-CN) into a carboxylic acid group (-COOH) through reaction with water, typically in the presence of a strong acid or base catalyst. chemguide.co.uk For the synthesis of a cyclohexane carboxylic acid, the precursor would be cyanocyclohexane (cyclohexyl cyanide).

The reaction proceeds via an amide intermediate. byjus.com Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. youtube.com Subsequent tautomerization and further hydrolysis of the resulting amide yield the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk In alkaline hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, and the reaction initially produces a carboxylate salt and ammonia (B1221849) gas. chemguide.co.uk An acidic workup is then required to protonate the carboxylate and obtain the free carboxylic acid. libretexts.org This method is particularly useful for nitriles that are accessible via nucleophilic substitution of halocyclohexanes with cyanide salts.

Hydrolysis Type Reagents Intermediate Final Product (before workup)
Acid-CatalyzedCyanocyclohexane, H3O+ (e.g., HCl(aq)), HeatCyclohexanecarboxamideCyclohexanecarboxylic acid + NH4+
Base-CatalyzedCyanocyclohexane, OH- (e.g., NaOH(aq)), HeatCyclohexanecarboxamideCyclohexanecarboxylate salt + NH3

Installation of the Sulfamoyl Moiety

The sulfamoyl group (-SO2NH2) is a key functional group in many pharmaceutical compounds. Its introduction onto a molecule typically involves a two-step process: sulfonation to create a sulfonic acid or sulfonyl chloride, followed by amidation to form the sulfonamide.

Sulfonation Strategies for Cyclohexane Derivatives

Direct sulfonation of an aliphatic ring like cyclohexane is not as straightforward as aromatic sulfonation. Aromatic sulfonation is a classic electrophilic aromatic substitution reaction where sulfur trioxide (SO3) acts as the electrophile, often generated from fuming sulfuric acid. openochem.orgwikipedia.org For a saturated ring like cyclohexane, a different approach is generally required.

A plausible strategy involves the introduction of a sulfonyl chloride (-SO2Cl) group. This can sometimes be achieved through sulfochlorination reactions. For instance, free-radical sulfochlorination of cyclohexane with sulfuryl chloride (SO2Cl2) in the presence of a radical initiator can yield cyclohexanesulfonyl chloride. However, this reaction can lack selectivity.

A more controlled approach would involve the oxidation of a thiol. For example, cyclohexanethiol (B74751) can be oxidized to the corresponding sulfonic acid or, under specific conditions with chlorine, to cyclohexanesulfonyl chloride.

Method Reagents Functional Group Introduced
Free-Radical SulfochlorinationCyclohexane, SO2Cl2, Radical initiator-SO2Cl
Oxidation of ThiolCyclohexanethiol, Strong oxidizing agent (e.g., Cl2, H2O)-SO2Cl

Amidation Reactions for Sulfonamide Formation

The formation of a sulfonamide is most commonly and efficiently achieved by the reaction of a sulfonyl chloride with ammonia or a primary or secondary amine. ucl.ac.uk This is a nucleophilic acyl substitution-type reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. thieme-connect.com

To synthesize a primary sulfonamide, such as the sulfamoyl group, the corresponding sulfonyl chloride is treated with ammonia. The reaction is typically carried out in a suitable solvent, and a base is often added to neutralize the hydrochloric acid byproduct that is formed. nih.govacs.org N-silylated amines have also been shown to react effectively with sulfonyl chlorides to produce sulfonamides in high yields. nih.gov

This reaction is a cornerstone of sulfonamide synthesis due to its high efficiency and broad applicability. thieme-connect.com

Reactants Product Byproduct Key Features
Cyclohexanesulfonyl chloride, Ammonia (NH3)CyclohexanesulfonamideHydrochloric acid (HCl)Forms a primary sulfonamide. Requires a base to neutralize HCl.
Cyclohexanesulfonyl chloride, Primary amine (R-NH2)N-substituted cyclohexanesulfonamideHydrochloric acid (HCl)Forms a secondary sulfonamide.
Cyclohexanesulfonyl chloride, N-silylamineCorresponding sulfonamideTrimethylsilyl chlorideHigh yields, can be performed solvent-free. nih.gov

By combining these strategic approaches—first creating a 4-substituted cyclohexane carboxylic acid precursor and then transforming the substituent into a sulfamoyl group—the synthesis of 4-sulfamoylcyclohexane-1-carboxylic acid can be methodically achieved. The specific sequence of these steps would be crucial to avoid competing reactions and to ensure high yields of the final product.

Stereoselective Synthesis and Diastereomeric Control

The synthesis of 1,4-disubstituted cyclohexanes like this compound invariably raises the question of stereochemistry, leading to the formation of cis and trans diastereomers. In the cis isomer, the sulfamoyl and carboxylic acid groups are on the same side of the cyclohexane ring's plane, while in the trans isomer, they are on opposite sides. mvpsvktcollege.ac.inpressbooks.pub The relative stability of these isomers is crucial, with the trans isomer, where both bulky substituents can occupy equatorial positions in the chair conformation, generally being the thermodynamically more stable product. pressbooks.pub

A common route to such compounds involves the catalytic hydrogenation of an aromatic precursor, in this case, 4-sulfamoylbenzoic acid. The choice of catalyst and reaction conditions significantly influences the resulting cis:trans ratio. For the structurally similar p-aminobenzoic acid, hydrogenation using a Ruthenium-on-carbon (Ru/C) catalyst in an aqueous sodium hydroxide solution has been shown to produce a mixture of cis and trans isomers. google.com Control over the diastereomeric outcome is a significant challenge, often requiring subsequent chemical processing.

One effective method for diastereomeric control is epimerization. This process converts one diastereomer into another, typically driving a mixture towards the more stable isomer. For 4-substituted cyclohexanecarboxylic acids, heating a cis/trans mixture with a strong base like potassium hydroxide can efficiently convert the cis isomer to the thermodynamically favored trans isomer, achieving high purity. google.com This method is particularly valuable when the initial synthesis yields an unfavorable or inseparable mixture of isomers.

Table 1: Representative Epimerization of 4-Substituted Cyclohexanecarboxylic Acids

Starting Material (Isomer Ratio) Base Temperature (°C) Time (h) Final Product (% trans)
4-Isopropyl-cyclohexanecarboxylic acid (27% trans) 96% KOH 140-150 3.5 98.5

This data is based on methodologies for analogous compounds and illustrates a potential pathway for diastereomeric control of this compound. google.com

Advanced Synthetic Methodologies for Analog Generation

The creation of analogs of this compound, where additional functional groups are introduced or modified, requires sophisticated synthetic techniques. These methods allow for the construction of complex, highly substituted cyclohexane frameworks with precise stereochemical control.

Modern catalysis offers powerful tools for the synthesis and functionalization of cyclohexane rings. Organocatalysis, for instance, has emerged as a strategy for constructing highly substituted cyclohexanes from simple precursors through cascade reactions. A highly stereoselective one-pot procedure involving a Michael-Michael-1,2-addition sequence can provide access to cyclohexanes with multiple contiguous stereocenters in excellent yields and stereoselectivities (>30:1 diastereomeric ratio and 96–99% enantiomeric excess). nih.gov While not directly applied to this compound, this methodology highlights the potential for building the functionalized cyclohexane core with high precision from acyclic starting materials.

For modifying an existing cyclohexane ring, transition-metal-catalyzed C-H activation has become a transformative strategy. Palladium-catalyzed transannular C-H arylation of cycloalkane carboxylic acids allows for the direct functionalization of C-H bonds at positions remote from the directing carboxylic acid group. nih.gov This "molecular editing" approach enables the introduction of aryl or heteroaryl groups onto the cyclohexane scaffold with high regioselectivity, providing a direct route to novel analogs that would be difficult to access through traditional methods. nih.gov

Table 2: Examples of Palladium-Catalyzed Transannular C–H Arylation of Cyclohexane Carboxylic Acids

Cyclohexane Carboxylic Acid Aryl Iodide Ligand Yield (%)
Cyclohexanecarboxylic acid 1-Iodo-4-nitrobenzene Quinuclidine-pyridone L2 85
α-Methylcyclohexanecarboxylic acid 1-Iodo-4-nitrobenzene Quinuclidine-pyridone L2 69

This table showcases the utility of advanced catalytic methods for generating analogs of functionalized cyclohexanes. nih.gov

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Applying these principles to the synthesis of this compound would focus on key steps, particularly the formation of the sulfonamide bond.

Traditional sulfonamide synthesis often involves the reaction of a sulfonyl chloride with an amine in the presence of a base, which can generate stoichiometric amounts of waste. researchgate.net Green alternatives seek to circumvent these issues. Recent developments include:

Use of Sustainable Solvents: Replacing hazardous organic solvents with water or bio-based solvents significantly reduces the environmental footprint of the reaction. sci-hub.se The synthesis of sulfonamides from sulfonyl chlorides and amines has been successfully demonstrated in water with simple base catalysis. sci-hub.se

Solvent-Free Mechanosynthesis: A truly green approach involves performing reactions in a ball mill without any solvent. A one-pot, solvent-free mechanochemical method has been developed for the synthesis of sulfonamides from disulfides, using solid sodium hypochlorite (B82951) as an oxidant. rsc.org This telescopic protocol is cost-effective and environmentally friendly. rsc.org

Efficient Catalysis and Reagents: Employing catalytic systems and avoiding hazardous reagents is a core green principle. The use of neutral alumina (B75360) (Al₂O₃) as a reusable dehydrating agent for the catalyst-free condensation of sulfonamides with aldehydes represents a significant improvement over traditional methods. nih.gov For the sulfonamide formation step, using oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in sustainable solvents provides a mild and eco-friendly strategy. rsc.org

By integrating these green methodologies into the synthetic route of this compound, its production can be made more sustainable, safer, and more efficient.

Mechanistic Investigations of 4 Sulfamoylcyclohexane 1 Carboxylic Acid and Its Chemical Reactions

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of 4-sulfamoylcyclohexane-1-carboxylic acid typically involves the sulfamoylation of a 4-aminocyclohexane-1-carboxylic acid derivative or the oxidation of a precursor containing a sulfur-based functional group. The elucidation of these reaction mechanisms would rely on standard physical organic chemistry techniques.

Kinetic Studies of Key Transformation Steps

Rate = k[amine][sulfonyl chloride]

Key parameters that would be investigated in such a study include the effect of reactant and reagent concentrations, temperature, and solvent polarity on the reaction rate. The data from these studies could be used to construct Arrhenius and Eyring plots to determine the activation energy (Ea) and the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, respectively.

Table 1: Hypothetical Kinetic Data for the Sulfamoylation of a 4-Aminocyclohexane-1-carboxylic Acid Derivative

Experiment[Amine] (mol/L)[Sulfonyl Chloride] (mol/L)Initial Rate (mol/L·s)
10.10.11.2 x 10⁻⁴
20.20.12.4 x 10⁻⁴
30.10.22.4 x 10⁻⁴

Identification and Characterization of Reaction Intermediates

The identification of transient intermediates is key to confirming a proposed reaction mechanism. In the synthesis of this compound, spectroscopic techniques such as in situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry would be employed.

For instance, in the formation of the sulfonamide bond, a tetrahedral intermediate is proposed to form following the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride. This intermediate would be highly unstable but could potentially be observed using low-temperature spectroscopic methods.

Another potential area for the study of intermediates is in the hydrolysis of the carboxylic acid ester precursor to the final carboxylic acid. This reaction proceeds through a tetrahedral intermediate formed by the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester.

Stereochemical Aspects of Chemical Transformations

The stereochemistry of this compound is an important aspect of its chemistry, as the cyclohexane (B81311) ring can exist in different conformations, and the substituents can be in either cis or trans configurations relative to each other.

Chemical transformations involving the cyclohexane ring or its substituents must consider the stereochemical outcome. For example, if the starting material is a specific stereoisomer of a 4-aminocyclohexane-1-carboxylic acid derivative, the sulfamoylation reaction is not expected to affect the stereocenters of the cyclohexane ring. However, reactions that proceed via intermediates with different geometries, such as an enolate, could potentially lead to a mixture of stereoisomers.

The preferred conformation of the final product and any reaction intermediates would be determined by a combination of steric and electronic factors. The bulky sulfamoyl and carboxylic acid groups would likely prefer to occupy equatorial positions on the cyclohexane ring to minimize steric strain.

Catalytic Mechanisms in Sulfamoylcyclohexane Carboxylic Acid Chemistry

Catalysis can play a significant role in the synthesis and reactions of this compound. For example, the use of a base as a catalyst is common in sulfonamide formation to deprotonate the amine and increase its nucleophilicity, as well as to neutralize the HCl produced during the reaction.

In reactions involving the carboxylic acid group, such as esterification or amidation, acid catalysts like sulfuric acid or p-toluenesulfonic acid are often employed. The mechanism of acid-catalyzed esterification (Fischer esterification) involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol.

Transition metal catalysis could also be envisioned for certain transformations, such as cross-coupling reactions to modify the cyclohexane backbone, although such reactions are not commonly reported for this specific molecule. The mechanism of such a catalytic cycle would involve steps like oxidative addition, transmetalation, and reductive elimination.

Table 2: Common Catalysts in Carboxylic Acid and Sulfonamide Chemistry

Reaction TypeCatalyst ExampleRole of Catalyst
Sulfonamide FormationPyridineActs as a nucleophilic catalyst and a base to neutralize HCl.
EsterificationSulfuric AcidProtonates the carbonyl oxygen, activating the carboxylic acid for nucleophilic attack.
AmidationDicyclohexylcarbodiimide (DCC)Activates the carboxylic acid to form a good leaving group for amine attack.

Advanced Structural Analysis and Spectroscopic Characterization

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to determining the molecular structure of 4-Sulfamoylcyclohexane-1-carboxylic acid. The following subsections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and mass spectrometry in its characterization.

NMR spectroscopy is a powerful tool for establishing the carbon-hydrogen framework of this compound and for analyzing its conformational dynamics. The presence of cis and trans isomers, arising from the relative orientation of the carboxyl and sulfamoyl groups on the cyclohexane (B81311) ring, would be readily distinguishable by NMR.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the chemical environment of each proton. The acidic proton of the carboxylic acid would appear as a broad singlet far downfield, typically in the 10-12 ppm range, a characteristic chemical shift for such protons. libretexts.org Protons on the carbon adjacent to the carboxylic acid and the sulfonamide group would be deshielded and are expected to resonate at approximately 2.0-3.0 ppm. libretexts.org The remaining cyclohexane ring protons would likely appear as a complex multiplet between 1.2 and 2.0 ppm. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. The carbonyl carbon of the carboxylic acid is anticipated to be the most deshielded, with a chemical shift in the range of 170-180 ppm. libretexts.org The carbons directly bonded to the carboxyl and sulfamoyl groups would also be deshielded, appearing further downfield than the other ring carbons.

Conformational Analysis: The cyclohexane ring typically adopts a chair conformation. For the trans isomer, the thermodynamically more stable conformation would have both the large carboxylic acid and sulfamoyl groups in equatorial positions to minimize steric strain. In the cis isomer, one group must be axial while the other is equatorial. The coupling constants between adjacent protons (³J-coupling) in the ¹H NMR spectrum can provide information about the dihedral angles and thus help in determining the preferred chair conformation and the axial/equatorial orientation of the substituents.

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H 10.0 - 12.0 Broad Singlet -COOH
¹H 2.0 - 3.0 Multiplet CH-COOH, CH-SO₂NH₂
¹H 1.2 - 2.0 Multiplet Cyclohexane CH₂
¹³C 170 - 180 Singlet C=O
¹³C 40 - 50 Singlet CH-COOH, CH-SO₂NH₂

Note: These are predicted values and may vary based on the solvent and specific isomer.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

FT-IR Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and sulfonamide groups. The O-H stretch of the carboxylic acid typically appears as a very broad band in the 2500-3300 cm⁻¹ region due to hydrogen bonding. libretexts.org The C=O stretch gives rise to a strong, sharp peak between 1700 and 1725 cm⁻¹. echemi.com The sulfonamide group would exhibit N-H stretching vibrations around 3300-3400 cm⁻¹ and characteristic S=O stretching bands in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions. The C-H stretching vibrations of the cyclohexane ring are expected just below 3000 cm⁻¹.

FT-Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch and the symmetric S=O stretch are expected to show strong signals. The cyclohexane ring vibrations would also be observable.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Functional Group
O-H stretch 2500-3300 (Broad) Weak Carboxylic Acid
N-H stretch 3300-3400 Moderate Sulfonamide
C-H stretch 2850-3000 Strong Cyclohexane
C=O stretch 1700-1725 (Strong) Strong Carboxylic Acid
S=O stretch (asymmetric) 1300-1350 (Strong) Moderate Sulfonamide
S=O stretch (symmetric) 1140-1160 (Strong) Strong Sulfonamide

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

Molecular Mass Confirmation: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of the elemental formula (C₇H₁₃NO₄S). The monoisotopic mass of this compound is 207.0565 Da. uni.lu

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecule would likely undergo fragmentation. Common fragmentation pathways would include the loss of the carboxylic acid group (M-45), loss of the sulfamoyl group (M-79), and cleavage of the cyclohexane ring. The resulting fragment ions can help to piece together the molecular structure. Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 208.0638 or the deprotonated molecule [M-H]⁻ at m/z 206.0492. uni.lu

Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺ 207.0565 Molecular Ion
[M+H]⁺ 208.0638 Protonated Molecule
[M-H]⁻ 206.0492 Deprotonated Molecule
[M-COOH]⁺ 162.0898 Loss of Carboxylic Acid Group

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the solid-state conformation of the cyclohexane ring and the relative stereochemistry of the substituents. A key feature of the crystal structure would be the intermolecular interactions, particularly the hydrogen bonding network formed by the carboxylic acid and sulfonamide groups, which would govern the molecular packing in the crystal lattice.

Chiroptical Spectroscopy for Stereochemical Assignment (if applicable to chiral forms)

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. This compound exists as cis and trans diastereomers. Both the cis (with a plane of symmetry passing through C1 and C4) and the trans (with a center of inversion if in a planar form, and a C2 axis and a plane of symmetry in the chair conformation) isomers are achiral. Therefore, they would not exhibit a circular dichroism spectrum. Chiroptical spectroscopy would only be applicable if the compound were resolved into chiral enantiomers, which is not possible for these achiral structures, or if a chiral derivative was synthesized.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic properties of "4-Sulfamoylcyclohexane-1-carboxylic acid". These methods provide a detailed picture of the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For "this compound", DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. These calculations can predict bond lengths, bond angles, and dihedral angles.

The electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), can also be determined. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Geometrical Parameters of this compound using DFT (Note: The following data is illustrative and based on typical values for similar molecular structures, as specific experimental data for this compound is not readily available in public literature.)

ParameterValue (Å or °)
C-C (cyclohexane ring)1.53 - 1.55 Å
C-S (sulfamoyl)1.78 Å
S-N1.65 Å
S=O1.45 Å
C-C (carboxylic acid)1.52 Å
C=O (carboxylic acid)1.22 Å
C-O (carboxylic acid)1.35 Å
∠C-S-N107°
∠O=S=O120°
∠C-C-O (carboxylic acid)115°

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate electronic structure calculations for "this compound". While computationally more demanding than DFT, they are often used as a benchmark for confirming the results of less computationally intensive methods. These high-level calculations are particularly useful for accurately predicting properties like ionization potentials and electron affinities.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting the spectroscopic signatures of "this compound". Theoretical calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. Similarly, the prediction of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can assist in the structural elucidation of the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: This data is illustrative and represents typical frequency ranges for the specified functional groups.)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300 - 2500
C-H (Cyclohexane)Stretching2950 - 2850
C=O (Carboxylic Acid)Stretching1720 - 1700
S=O (Sulfamoyl)Asymmetric Stretching1350 - 1310
S=O (Sulfamoyl)Symmetric Stretching1160 - 1120
C-N (Sulfamoyl)Stretching1180 - 1150

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of "this compound" and its interactions with other molecules over time.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like "this compound". The cyclohexane (B81311) ring can exist in various conformations, such as chair, boat, and twist-boat, and MD simulations can reveal the relative stabilities of these conformers and the dynamics of their interconversion. These simulations provide insights into how the molecule behaves in a biological environment, such as in aqueous solution.

Molecular Docking for Ligand-Target Interaction Prediction (Pre-clinical/in silico focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "this compound", docking studies can be used to predict its binding affinity and interaction with a specific protein target. This is a crucial step in in silico drug discovery, helping to identify potential biological targets and understand the molecular basis of the ligand's activity. The results of docking studies are often expressed as a docking score, which estimates the binding free energy.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (Note: The following data is for illustrative purposes only.)

ParameterValue
Binding Affinity (kcal/mol)-7.5
Hydrogen Bond InteractionsCarboxylic acid with Lysine; Sulfamoyl with Serine
Hydrophobic InteractionsCyclohexane ring with Leucine and Valine
van der Waals ContactsThroughout the binding pocket

Structure-Energy Relationships and Conformational Analysis

The conformational landscape of this compound is primarily dictated by the principles of cyclohexane stereochemistry, where the six-membered ring adopts a chair conformation to minimize angular and torsional strain. The relative stability of the various conformers is determined by the steric and electronic interactions of the sulfamoyl (-SO2NH2) and carboxylic acid (-COOH) substituents. These substituents can occupy either axial or equatorial positions, leading to different energetic states.

As a 1,4-disubstituted cyclohexane, this compound exists as two geometric isomers: cis and trans. For each isomer, a ring-flip interconverts two chair conformations. The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers of a monosubstituted cyclohexane. wikipedia.orgmasterorganicchemistry.com

Trans-4-Sulfamoylcyclohexane-1-carboxylic Acid

In the trans isomer, the two substituents are on opposite sides of the ring. This arrangement leads to two possible chair conformations: one with both substituents in the equatorial position (diequatorial) and one with both in the axial position (diaxial).

The energy of each conformer can be approximated by summing the energetic penalties associated with axial substituents, primarily arising from 1,3-diaxial interactions. These are steric repulsions between the axial substituent and the axial hydrogens at the C3 and C5 positions relative to the substituent. pharmacy180.com

Diequatorial Conformer: Both the -COOH and -SO2NH2 groups are in the more stable equatorial positions. This conformation has minimal steric strain from 1,3-diaxial interactions. Its relative energy is considered the baseline (0 kcal/mol).

Diaxial Conformer: Following a ring-flip, both substituents move to the axial positions. The energetic cost of this conformation is the sum of the A-values for both groups.

Energy Penalty = A(-COOH) + A(-SO2NH2) = 1.7 kcal/mol + 2.1 kcal/mol = 3.8 kcal/mol.

The significant energy difference overwhelmingly favors the diequatorial conformer, which would be the predominant form at equilibrium.

Table 1: Conformational Energy Analysis of trans-4-Sulfamoylcyclohexane-1-carboxylic Acid

Conformer -COOH Position -SO2NH2 Position Relative Energy (kcal/mol) Predicted Population at 298 K
Diequatorial Equatorial Equatorial 0 >99.9%

Cis-4-Sulfamoylcyclohexane-1-carboxylic Acid

In the cis isomer, the substituents are on the same side of the ring. In any chair conformation, this necessitates that one group is in an axial position while the other is in an equatorial position. The ring-flip interconverts the positions of the two groups.

Conformer 1: Carboxylic acid group is axial, and the sulfamoyl group is equatorial. The energetic penalty is equal to the A-value of the axial -COOH group.

Energy Penalty = A(-COOH) = 1.7 kcal/mol.

Conformer 2: Sulfamoyl group is axial, and the carboxylic acid group is equatorial. The energetic penalty is equal to the A-value of the axial -SO2NH2 group.

Energy Penalty = A(-SO2NH2) = 2.1 kcal/mol.

The equilibrium will favor the conformer that places the sterically larger group (in this case, the sulfamoyl group) in the equatorial position. Therefore, Conformer 1, with the axial carboxylic acid and equatorial sulfamoyl group, is predicted to be the more stable of the two. The energy difference between them is 2.1 - 1.7 = 0.4 kcal/mol.

Table 2: Conformational Energy Analysis of cis-4-Sulfamoylcyclohexane-1-carboxylic Acid

Conformer -COOH Position -SO2NH2 Position Relative Energy (kcal/mol) Predicted Population at 298 K
Conformer 1 Axial Equatorial 1.7 ~67%

These analyses demonstrate that the trans isomer, which can adopt a low-energy diequatorial conformation, is significantly more stable than the cis isomer, where at least one substituent must always be in the higher-energy axial position.

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry provides a framework for predicting the reactivity of this compound by considering the electronic properties of its functional groups and the steric accessibility of reactive sites as dictated by the conformational analysis.

Reactivity of the Carboxylic Acid Group:

The carboxylic acid moiety is the primary site for reactions such as esterification, amide formation, and conversion to an acyl chloride. The reactivity of this group is influenced by its conformational position.

Steric Hindrance: An equatorially positioned carboxylic acid is sterically more accessible to incoming reagents than an axial one, which is shielded by the two syn-axial hydrogens. fiveable.me Therefore, for the highly stable trans isomer (diequatorial), the -COOH group is readily accessible. In the case of the cis isomer, the conformer with the equatorial -COOH group (Conformer 2) would be more reactive, even though it is the less populated conformer.

Transition State Stabilization: Conversely, some reactions proceed faster when the reacting group is in the axial position. For instance, in oxidation reactions of cyclohexanols, the axial alcohol reacts faster because the reaction relieves the steric strain of the axial group as the carbon rehybridizes from sp3 to sp2. wikipedia.org A similar principle could apply to reactions of the carboxylic acid group. A mechanistic pathway that involves a transition state with reduced steric demand compared to the axial ground state could be accelerated.

Reactivity of the Sulfamoyl Group:

The sulfamoyl group (-SO2NH2) is generally stable. However, the S-N bond can be cleaved under certain conditions. It can act as a leaving group in nucleophilic substitution reactions, particularly if the nitrogen is first derivatized. nih.govnih.gov

Nucleophilic Attack: The sulfur atom of the sulfamoyl group is electrophilic due to the presence of two electronegative oxygen atoms and a nitrogen atom. Strong nucleophiles could potentially attack this sulfur center. The accessibility of the sulfur atom would again be greater in an equatorial conformer.

Electronic Effects: The sulfonyl moiety is strongly electron-withdrawing. researchgate.net This property significantly influences the acidity of the N-H protons of the sulfonamide, making them more acidic than typical amines. This allows for deprotonation under basic conditions, which could facilitate subsequent reactions at the nitrogen or sulfur center.

Influence on the Cyclohexane Ring:

Both the carboxylic acid and sulfamoyl groups are electron-withdrawing. These inductive effects decrease the electron density of the cyclohexane ring. This deactivation makes the C-H bonds of the ring less susceptible to electrophilic attack or radical abstraction compared to an unsubstituted cyclohexane. However, reactions directly involving the cyclohexane ring under these conditions are generally energetically unfavorable and require harsh conditions.

Predicted Mechanistic Pathways:

Consider the Fischer esterification of trans-4-sulfamoylcyclohexane-1-carboxylic acid with an alcohol (R'OH) under acidic catalysis.

Protonation: The carbonyl oxygen of the equatorial carboxylic acid group is protonated by the acid catalyst, activating the carbonyl carbon for nucleophilic attack.

Nucleophilic Attack: The alcohol (R'OH) acts as a nucleophile and attacks the activated carbonyl carbon. This step is sterically unhindered due to the equatorial position of the carboxylic acid.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of Water: A molecule of water is eliminated, forming a protonated ester.

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product.

The stereochemistry of the cyclohexane ring is retained throughout this process. The reactivity would be highest for the trans isomer due to the stable and accessible diequatorial conformation. The cis isomer would react more slowly, as the reaction would proceed either through the less stable conformer with an equatorial -COOH group or through the more stable but sterically hindered conformer with an axial -COOH group.

Biological Activity and Molecular Interactions Pre Clinical/in Vitro/in Silico Focus

Enzyme Inhibition Studies

Carbonic Anhydrase Inhibition Mechanisms and Isoform Selectivity

The sulfonamide group is a classic zinc-binding function found in a vast number of carbonic anhydrase inhibitors (CAIs). Carbonic anhydrases (CAs) are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. unifi.itnih.gov Inhibition of these enzymes has therapeutic applications in various conditions.

The primary mechanism of inhibition for sulfonamides involves the coordination of the sulfonamide moiety to the catalytic Zn(II) ion in the enzyme's active site. nih.gov This binding displaces or anchors to the zinc-coordinated water molecule/hydroxide (B78521) ion, which is crucial for the catalytic activity. Human CAs (hCAs) exist in 15 different isoforms, and achieving isoform selectivity is a major goal in drug design to minimize off-target effects. unipi.it

Derivatives of benzenesulfonamide have been extensively studied for their inhibitory profiles against various hCA isoforms. Selectivity is often achieved by modifying the scaffold of the molecule, allowing specific interactions with amino acid residues that differ between the active sites of various isoforms. unipi.itnih.govnih.gov For instance, studies on dihydrothiazole benzenesulfonamides revealed that substitutions on the aryl part of the molecule could lead to potent and selective inhibition of the cytosolic hCA II isoform over the transmembrane, tumor-associated isoforms hCA IX and XII. nih.gov In one series, a compound bearing a 2,4-dichlorophenyl substituent was the most potent hCA II inhibitor. nih.gov Conversely, other sulfonamide series have been developed to selectively target the tumor-associated hCA IX and XII isoforms over the ubiquitous "housekeeping" enzymes hCA I and II. unipi.itresearchgate.netnih.gov

The carboxylic acid group can also contribute to CA inhibition, either by binding to the zinc ion or by interacting with residues at the entrance of the active site cavity. nih.gov In some cases, carboxylic acid derivatives have been observed to bind outside the active site, blocking the proton shuttle residue and thereby inhibiting catalysis. unifi.itnih.gov

Table 1: Inhibition Data for Representative Sulfonamide-based Carbonic Anhydrase Inhibitors against Human Isoforms

Compound Substituent hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM)
Acetazolamide (Standard) - 250 12.5 25 5.7
EMAC10101d 2,4-dichlorophenyl 115.4 8.1 50.5 110.1

Data synthesized from published research on benzenesulfonamide derivatives. nih.govmdpi.com

Other Enzyme Target Modulations (e.g., Tyrosinase, SIRT5 lysine deacylase, PLpro)

Tyrosinase Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis. mdpi.commdpi.comekb.eg Its inhibition is a key strategy for developing depigmentation agents for cosmetic and medicinal applications. nih.gov Carboxylic acids are among the classes of compounds known to inhibit tyrosinase. nih.gov For example, studies have shown that compounds like 3-phenyllactic acid and malic acid exhibit mixed-type inhibition of mushroom tyrosinase, while L-pyroglutamic acid acts as a competitive inhibitor. nih.gov The inhibitory mechanism can involve chelation of the copper ions in the active site, mimicking the enzyme's natural substrates. nih.gov

SIRT5 Lysine Deacylase Sirtuin 5 (SIRT5) is a mitochondrial enzyme that removes negatively charged acyl groups, such as succinyl and glutaryl, from lysine residues on target proteins. researchgate.net It is a regulator of various metabolic pathways. researchgate.net Inhibition of SIRT5 has been explored for potential cancer treatments. nih.govnih.govresearchgate.net A carboxylic acid residue or a bioisosteric replacement is often a crucial feature for high-affinity binding to the SIRT5 active site. nih.govnih.gov Structure-activity relationship (SAR) studies on mechanism-based inhibitors have shown that incorporating isosteres of a carboxylic acid can lead to potent compounds with slow, tight-binding kinetics. nih.govresearchgate.net

Papain-Like Protease (PLpro) The papain-like protease (PLpro) is an enzyme essential for the replication of coronaviruses, including SARS-CoV-2. nih.govnih.govscienceopen.com It is responsible for processing the viral polyprotein and also helps the virus evade the host's innate immune response. nih.govnih.gov This dual function makes PLpro an attractive target for antiviral drug development. nih.govscienceopen.comescholarship.org A variety of inhibitors have been identified, including non-covalent, competitive inhibitors and covalent inhibitors that form a bond with the catalytic cysteine residue in the active site. nih.govnih.govrsc.org While many scaffolds have been investigated, the specific role of a combined sulfamoyl-cyclohexane-carboxylic acid structure in PLpro inhibition is not well-defined in existing literature.

Mechanistic Classification of Enzyme Inhibition

The interaction between an inhibitor and an enzyme can be classified into several types based on its effect on the enzyme's kinetics.

Competitive Inhibition : The inhibitor binds to the active site of the free enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. L-pyroglutamic acid has been shown to be a competitive inhibitor of tyrosinase. nih.gov Many non-covalent PLpro inhibitors also act through a competitive mechanism. nih.gov

Non-Competitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. This type of inhibition is not affected by substrate concentration.

Mixed-Type Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. This affects both the binding of the substrate (Kₘ) and the maximum reaction rate (Vₘₐₓ). Several carboxylic acids, including 3-phenyllactic acid and malic acid, exhibit mixed-type inhibition against tyrosinase. nih.gov

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to the product. This type of inhibition is more effective at higher substrate concentrations.

Structure-Activity Relationship (SAR) Studies of 4-Sulfamoylcyclohexane-1-carboxylic Acid and its Derivatives

Elucidation of Pharmacophore Features

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For a hybrid molecule like this compound, the pharmacophore would depend on the target enzyme.

For Carbonic Anhydrase : The key pharmacophoric feature is the underivatized sulfonamide group (-SO₂NH₂), which acts as the primary zinc-binding group. nih.gov The cyclohexane-carboxylic acid portion would be considered the "tail" of the inhibitor. Its size, shape, and substituents would modulate binding affinity and isoform selectivity by interacting with hydrophilic or hydrophobic residues within the active site cavity. unifi.it

For Other Metalloenzymes (e.g., Tyrosinase) : The carboxylic acid moiety can be a key pharmacophoric feature, acting as a hydrogen bond donor/acceptor or as a chelator for the metal cofactor (e.g., copper in tyrosinase). nih.govdrugdesign.org

For SIRT5 : The carboxylic acid group is a critical component for binding, and its replacement with bioisosteres like tetrazoles can significantly impact potency. nih.govnih.gov

General Features : The cyclohexane (B81311) ring provides a non-aromatic, rigid scaffold that positions the functional groups in a specific spatial orientation. This can be crucial for fitting into a defined binding pocket.

A pharmacophore model developed for a series of selective COX-2 inhibitors included features like a hydrogen bond acceptor and two aromatic rings. nih.gov This illustrates how specific features are mapped to understand inhibitor binding.

Impact of Substituent Modifications on Biological Activity

Structure-activity relationship (SAR) studies investigate how chemical modifications to a lead compound affect its biological activity.

Sulfonamide Moiety : For CA inhibitors, substitution on the sulfonamide nitrogen generally leads to a loss of activity, as the NH₂ group is critical for zinc coordination. However, modifications to the ring to which the sulfonamide is attached are a primary strategy for achieving isoform selectivity. nih.govnih.gov Adding bulky or specific chemical groups can create favorable interactions with unique residues in the active sites of different CA isoforms, enhancing selectivity for targets like hCA IX over hCA II. unipi.it

Cyclohexane Scaffold : Compared to an aromatic ring, the saturated cyclohexane ring provides a three-dimensional structure. Saturation of a cyclohexene ring in some amidrazone derivatives was shown to enhance the inhibitory effect on TNF-α levels. mdpi.com The stereochemistry (cis/trans) of the 1,4-disubstitution on the cyclohexane ring would be critical in determining the spatial relationship between the sulfamoyl and carboxyl groups, directly impacting how the molecule can fit into a target's binding site.

In SAR studies of other chemical series, it has been shown that introducing electron-releasing groups can be essential for activity, while electron-withdrawing groups can decrease it. mdpi.com Similarly, the length and nature of alkyl chains or other substituents can alter hydrophobicity and steric interactions, thereby influencing inhibitory properties. ekb.eg

Stereochemical Influences on Activity

In the cis isomer, both substituents can occupy diaxial or diequatorial positions in the chair conformation, though the diequatorial conformation is generally more stable. In the trans isomer, the substituents are locked into a trans-diaxial or trans-diequatorial arrangement. This spatial positioning significantly impacts how the molecule can interact with a biological target, such as an enzyme's active site or a receptor's binding pocket.

The differential activity of stereoisomers is a well-established principle in pharmacology. For instance, the biological activity of tranexamic acid, a related aminomethylcyclohexanecarboxylic acid, is attributed specifically to the trans isomer, which is effective as an antifibrinolytic agent. nih.gov The distinct shapes of the cis and trans isomers of this compound would present different surfaces for interaction, potentially leading to one isomer having a significantly higher binding affinity and, consequently, greater potency than the other. It is hypothesized that a specific stereoisomer would be favored for binding to a target protein, as is common with chiral molecules. nih.govmdpi.com

Table 1: Potential Influence of Stereoisomers on Biological Activity

Isomer Substituent Orientation Potential Biological Implication
cis-isomer Carboxylic acid and sulfamoyl groups on the same face of the cyclohexane ring. May fit into binding pockets with a specific "U-shaped" or syn-facial recognition motif.
trans-isomer Carboxylic acid and sulfamoyl groups on opposite faces of the cyclohexane ring. May be suitable for binding to elongated or trans-facial binding sites, potentially spanning a larger area of the protein surface.

Molecular Interaction Profiling

While specific ligand-protein binding studies for this compound are not currently available, its potential interactions can be inferred from its chemical structure.

Experimental characterization of the binding of this compound to a target protein would be essential to quantify its affinity and kinetics. Techniques such as thermal shift assays (TSA) or biolayer interferometry (BLI) could be employed for this purpose.

Thermal Shift Assay (TSA): This technique could determine if the compound binds to and stabilizes a target protein by measuring the change in the protein's melting temperature upon ligand binding. A significant thermal shift would indicate a direct interaction.

Biolayer Interferometry (BLI): BLI could provide detailed kinetic data, including the association (k_on) and dissociation (k_off) rates of the ligand-protein interaction, thereby allowing for the calculation of the binding affinity (K_D).

Such studies would be crucial to confirm any predicted biological activity and to compare the binding affinities of the cis and trans isomers.

The molecular structure of this compound features two key functional groups capable of forming multiple non-covalent interactions, which are fundamental to its potential biological activity.

Carboxylic Acid Moiety: The carboxylic acid group is a versatile hydrogen bond participant. The hydroxyl group (-OH) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. chiralen.comnih.govnih.gov In its deprotonated carboxylate form (-COO⁻) at physiological pH, it can form strong ionic bonds (salt bridges) with positively charged amino acid residues like arginine or lysine.

Sulfonamide Moiety: The sulfonamide group (-SO₂NH₂) is also a potent hydrogen bonding motif. The two oxygen atoms are strong hydrogen bond acceptors, and the amine (-NH₂) protons are effective hydrogen bond donors. nih.gov

Table 2: Potential Non-Covalent Interactions of this compound

Functional Group Potential Interaction Type Interacting Amino Acid Residues (Examples)
Carboxylic Acid (-COOH) Hydrogen Bond Donor (from -OH) Asp, Glu, Ser, Thr (backbone or side chain)
Hydrogen Bond Acceptor (from C=O) Arg, Lys, His, Asn, Gln, Ser, Tyr
Ionic Bond (as -COO⁻) Arg, Lys, His (positively charged)
Sulfonamide (-SO₂NH₂) Hydrogen Bond Donor (from -NH₂) Asp, Glu, Ser, Thr (backbone or side chain)
Hydrogen Bond Acceptor (from O=S=O) Arg, Lys, His, Asn, Gln, Ser, Tyr
Cyclohexane Ring Hydrophobic / van der Waals Ala, Val, Leu, Ile, Phe, Trp

Bioisosteric Replacements of the Carboxylic Acid and Sulfonamide Moieties

Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. The carboxylic acid and sulfonamide groups of this compound can be replaced by a variety of other functional groups to potentially improve characteristics like potency, selectivity, metabolic stability, or cell permeability. encyclopedia.pub

Carboxylic Acid Bioisosteres: The carboxylic acid group is often associated with poor membrane permeability and rapid metabolism. nih.gov Common replacements aim to mimic its acidic and hydrogen-bonding properties while offering advantages.

Tetrazoles: A frequently used bioisostere, the 5-substituted 1H-tetrazole ring has a pKa similar to that of carboxylic acids and can participate in similar interactions. nih.govencyclopedia.pub

Acylsulfonamides: These groups can also mimic the acidity and hydrogen bonding pattern of carboxylic acids. encyclopedia.pubnih.gov

Hydroxamic Acids: Known for their metal-chelating properties, hydroxamic acids can serve as carboxylic acid surrogates. nih.gov

Other Heterocycles: Planar acidic heterocycles like 3-hydroxyisoxazoles or 5-oxo-1,2,4-oxadiazoles are also viable options. encyclopedia.pub

Sulfonamide Bioisosteres: The sulfonamide group is a common pharmacophore, but its properties can also be fine-tuned through bioisosteric replacement.

Sulfoximines: These have gained attention as replacements for sulfones and sulfonamides, offering a different three-dimensional vector for interactions.

Sulfonimidamides: As mono-aza analogs of sulfonamides, they represent another emerging class of bioisosteres.

gem-Dimethylsulfone: This group has been used as a stable, non-metabolizable replacement for a sulfonamide moiety.

Table 3: Selected Bioisosteric Replacements

Original Moiety Bioisostere Example Potential Advantage
Carboxylic Acid Tetrazole Increased metabolic stability, similar acidity nih.govencyclopedia.pub
Acylsulfonamide Mimics acidity, potential for improved potency encyclopedia.pub
Sulfonamide Sulfoximine Novel 3D geometry, potential for improved properties
gem-Dimethylsulfone Increased metabolic stability

In Vitro Biological Screening Against Relevant Cellular Systems

No specific in vitro screening data for this compound against cellular or microbial systems has been reported in the scientific literature. However, the presence of the sulfonamide moiety suggests that it could be a candidate for screening in various assays, particularly for antiproliferative activity.

Many structurally diverse sulfonamide derivatives have demonstrated significant antitumor activity in vitro. These compounds can exert their effects through various mechanisms, including cell cycle arrest and the induction of apoptosis. Similarly, other compounds containing a cyclohexanecarboxylic acid scaffold have shown antiproliferative effects in cellular assays. encyclopedia.pub

Therefore, it would be scientifically pertinent to evaluate this compound in a panel of cancer cell lines to determine its potential for growth inhibition. A standard growth inhibition assay, such as the sulforhodamine B (SRB) or MTT assay, could be used to determine the concentration at which the compound inhibits cell growth by 50% (GI₅₀).

Table 4: Hypothetical In Vitro Growth Inhibition Screening Panel

Cell Line Cancer Type Rationale for Inclusion
MCF-7 Breast Cancer Standard model for hormone-responsive breast cancer.
HCT-116 Colon Cancer Widely used model for colorectal carcinoma.
A549 Lung Cancer Common model for non-small cell lung cancer.
HeLa Cervical Cancer Historically significant and widely studied cancer cell line.

Such screening would be the first step in elucidating any potential therapeutic relevance of this compound and would provide the necessary data to guide further preclinical investigation.

Modulation of Specific Biological Pathways

A review of existing scientific literature reveals no specific data on the modulation of biological pathways by this compound.

Analytical Methodologies for Research and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation of 4-Sulfamoylcyclohexane-1-carboxylic acid from related substances and matrix components. The choice between liquid and gas chromatography is primarily dictated by the compound's inherent physicochemical properties, such as volatility and polarity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds like this compound. Reversed-phase (RP) HPLC is the most common modality employed for such analyses.

Method development for this compound would typically involve a C18 stationary phase, which separates compounds based on their hydrophobicity. To achieve good peak shape and retention for the carboxylic acid, the ionization of the carboxyl group is typically suppressed by acidifying the mobile phase. nih.gov A mobile phase consisting of a mixture of acidified water (e.g., with formic acid or phosphoric acid) and an organic modifier like acetonitrile or methanol is standard. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the compound of interest and any impurities with different polarities.

Validation of a developed HPLC method is critical to ensure its reliability, and it is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). researchgate.net Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govchemrevlett.com

Table 1: Hypothetical HPLC Method Validation Parameters

Parameter Specification Typical Result
Linearity (r²) ≥ 0.998 0.9995
Accuracy (% Recovery) 98.0% - 102.0% 99.5%
Precision (% RSD) ≤ 2.0% < 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 0.01 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1 0.03 µg/mL
Specificity No interference at the retention time of the analyte Peak purity > 99%

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its high polarity and low volatility. colostate.edu These properties prevent the compound from vaporizing at temperatures suitable for GC without thermal decomposition. colostate.edu Therefore, a derivatization step is mandatory to convert the polar functional groups (carboxylic acid and sulfamoyl) into less polar, more volatile derivatives. colostate.edujfda-online.com

Common derivatization strategies for carboxylic acids include:

Silylation : This process replaces the active hydrogen atoms in the carboxylic acid and sulfonamide groups with a trimethylsilyl (TMS) group. tcichemicals.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. lmaleidykla.ltgcms.cz

Esterification : The carboxylic acid group can be converted to an ester, typically a methyl ester, using reagents like methanol with an acid catalyst (e.g., BF3 or HCl). jfda-online.comgcms.cz

Once derivatized, the compound can be analyzed on a standard non-polar or mid-polar capillary GC column. The method involves optimizing the temperature program to ensure adequate separation from derivatization by-products and other sample components. lmaleidykla.lt

Table 2: Hypothetical GC Parameters for Analysis of Silylated this compound

Parameter Condition
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1)
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)

Mass Spectrometry-Based Detection and Quantification (e.g., LC-MS/MS, GC-MS)

Mass Spectrometry (MS) is a powerful detection technique that, when coupled with chromatography, provides high sensitivity and selectivity for quantification and structural identification. researchgate.net

For liquid chromatography, LC-MS/MS is the gold standard for trace-level quantification in complex matrices. mdpi.com An electrospray ionization (ESI) source is typically used, and for a carboxylic acid, analysis in negative ion mode is preferred, as it readily forms the deprotonated molecule [M-H]⁻. researchgate.net Quantification is achieved using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the [M-H]⁻ ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional selectivity and sensitivity. mdpi.com

For gas chromatography, GC-MS is invaluable for confirming the identity of derivatized analytes. researchgate.netunar.ac.id The electron ionization (EI) source generates a reproducible fragmentation pattern that serves as a chemical fingerprint, which can be compared against spectral libraries for identification. core.ac.ukplantarchives.org The analysis of a structurally similar compound, 4-hydroxycyclohexane-1-carboxylic acid, in biological fluids has been successfully performed using GC-MS, demonstrating the utility of this approach. nih.gov

Table 3: Hypothetical LC-MS/MS Parameters for this compound

Parameter Setting
Ionization Mode ESI Negative
Precursor Ion (Q1) m/z corresponding to [M-H]⁻
Product Ion (Q3) m/z of a stable fragment ion
Collision Energy Optimized for maximum product ion intensity
Dwell Time 100 ms

Development of Specific Assays for Detection in Biological Matrices (Excluding Diagnostic Application)

For research applications such as pharmacokinetic studies, measuring the concentration of this compound in biological matrices like plasma, serum, or urine is necessary. These matrices are complex and require a robust sample preparation procedure to remove interferences like proteins and phospholipids before analysis, typically by LC-MS/MS. nih.gov

Common sample preparation techniques include:

Protein Precipitation (PPT) : A simple and fast method where a water-miscible organic solvent, such as acetonitrile, is added to the sample to precipitate proteins. eujournal.org The supernatant is then analyzed.

Liquid-Liquid Extraction (LLE) : This technique separates the analyte from matrix components based on its solubility in two immiscible liquid phases. The choice of extraction solvent is critical for achieving high recovery.

Solid-Phase Extraction (SPE) : A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. Cation-exchange SPE can be an effective purification method. mdpi.com

The choice of method depends on the required sensitivity, sample throughput, and the nature of the biological matrix. nih.gov

Table 4: Comparison of Sample Preparation Techniques for Biological Matrices

Technique Advantages Disadvantages
Protein Precipitation (PPT) Fast, simple, inexpensive Less clean extract, potential for matrix effects
Liquid-Liquid Extraction (LLE) Cleaner extract than PPT, good recovery More labor-intensive, requires larger solvent volumes
Solid-Phase Extraction (SPE) Highest selectivity, very clean extracts, potential for analyte concentration More expensive, requires method development

Purity Assessment and Impurity Profiling

Ensuring the purity of a chemical compound is essential. HPLC with UV detection is the standard method for assessing the purity of the bulk this compound and for profiling its process-related impurities and degradation products. chemrevlett.com

A gradient HPLC method is typically developed to separate the main peak from all potential impurities. chemrevlett.com The relative amount of each impurity can be determined by calculating the area percentage of each peak relative to the total peak area. The limit for reporting impurities is often set at 0.05%, while the limit for identification is typically 0.10%.

When unknown impurities are detected, LC-MS is employed for their structural characterization. By obtaining the accurate mass and fragmentation pattern of an impurity, its chemical structure can often be elucidated, which is critical for controlling the manufacturing process. nih.gov

Table 5: Hypothetical HPLC Gradient for Impurity Profiling

Time (minutes) % Mobile Phase A (0.1% Formic Acid in Water) % Mobile Phase B (Acetonitrile)
0 95 5
20 5 95
25 5 95
26 95 5
30 95 5

Future Research and Applications of this compound

The bifunctional nature of this compound, combining a flexible carbocyclic core with a sulfonamide and a carboxylic acid group, presents a rich scaffold for future scientific exploration. This article outlines potential research directions and academic applications, focusing on the synthesis of novel derivatives, exploration of new biological activities, and applications in materials science and analytical technologies.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-sulfamoylcyclohexane-1-carboxylic acid with high purity?

  • Methodological Answer : Synthesis typically involves sulfamoylation of a cyclohexane precursor. For example, introducing the sulfamoyl group may require reacting a cyclohexane derivative (e.g., 4-hydroxycyclohexane-1-carboxylic acid) with sulfamoyl chloride under basic conditions (e.g., sodium hydride) . Purification steps, such as recrystallization or column chromatography using polar solvents (e.g., ethyl acetate/hexane mixtures), are critical to isolate the product. Yields can be optimized by controlling reaction temperature (0–25°C) and stoichiometry (1:1.2 molar ratio of precursor to sulfamoyl chloride) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C) to verify functional groups (e.g., sulfamoyl -SO₂NH₂ protons at δ 3.5–4.0 ppm) and mass spectrometry (ESI-MS) for molecular ion confirmation (expected m/z ≈ 221.2 g/mol). X-ray crystallography, as demonstrated for structurally similar compounds like 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, can resolve stereochemistry and confirm regioselectivity .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for sulfamoyl-substituted cyclohexane derivatives be resolved?

  • Methodological Answer :

  • Assay Validation : Compare assay conditions (e.g., pH, temperature, and cell lines). For enzyme inhibition studies, ensure consistent substrate concentrations and kinetic parameters (Km/Vmax) .
  • Orthogonal Assays : Validate results using complementary techniques (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays).
  • Stereochemical Analysis : Evaluate enantiomeric purity via chiral HPLC, as stereochemistry (e.g., cis/trans isomers in cyclohexane derivatives) significantly impacts activity .

Q. What strategies optimize regioselectivity during sulfamoyl group introduction on the cyclohexane ring?

  • Methodological Answer :

  • Computational Modeling : Use density functional theory (DFT) to predict reactive sites. For example, electron-rich positions on the cyclohexane ring (e.g., para to hydroxyl groups) favor sulfamoylation .
  • Solvent/Base Effects : Polar aprotic solvents (e.g., DMF) and bulky bases (e.g., diisopropylethylamine) can sterically direct sulfamoyl group placement .

Q. How can solubility challenges in aqueous assays for this compound be mitigated?

  • Methodological Answer :

  • Salt Formation : Convert the carboxylic acid to a sodium or hydrochloride salt (e.g., as seen in methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride) to enhance water solubility .
  • Co-Solvent Systems : Use DMSO or ethanol (≤10% v/v) to maintain compound stability while improving solubility.
  • Prodrug Strategies : Temporarily esterify the carboxylic acid group, which hydrolyzes in vivo to release the active form .

Data Analysis and Mechanistic Questions

Q. What computational tools are effective for predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with catalytic surfaces (e.g., palladium in cross-coupling reactions).
  • Docking Studies : Use software like AutoDock Vina to predict binding modes with biological targets (e.g., enzymes or receptors) .

Q. How can researchers resolve conflicting NMR data for sulfamoyl-substituted cyclohexanes?

  • Methodological Answer :

  • Variable Temperature NMR : Identify dynamic processes (e.g., ring flipping) that obscure signals at room temperature.
  • 2D Techniques : Employ HSQC or NOESY to assign overlapping proton environments, particularly for geminal protons on the cyclohexane ring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.